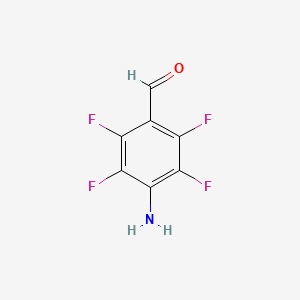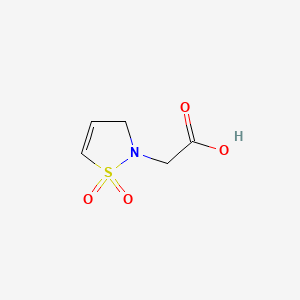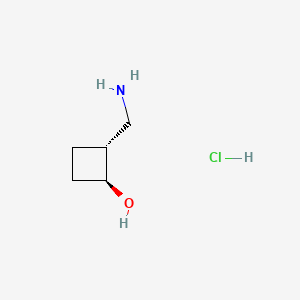
Triphenyl(quinolin-2-yl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(quinolin-2-yl)phosphanium bromide is a phosphonium salt that features a quinoline moiety attached to a triphenylphosphine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(quinolin-2-yl)phosphanium bromide typically involves the reaction of quinoline derivatives with triphenylphosphine and a brominating agent. One common method is the reaction of quinolin-2-yl bromide with triphenylphosphine in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
Triphenyl(quinolin-2-yl)phosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
科学的研究の応用
Triphenyl(quinolin-2-yl)phosphanium bromide has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
作用機序
The mechanism of action of triphenyl(quinolin-2-yl)phosphanium bromide involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The quinoline moiety can also interact with biological targets, such as enzymes and receptors, modulating their activity .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in many chemical reactions.
Quinoline: A heterocyclic aromatic compound with various applications in chemistry and medicine.
Triphenyl(phenyl)phosphanium bromide: A similar phosphonium salt with a phenyl group instead of a quinoline moiety.
Uniqueness
Triphenyl(quinolin-2-yl)phosphanium bromide is unique due to the presence of both the triphenylphosphine and quinoline moieties. This combination imparts unique electronic and steric properties, making it a versatile reagent in both organic synthesis and material science .
特性
分子式 |
C27H21BrNP |
|---|---|
分子量 |
470.3 g/mol |
IUPAC名 |
triphenyl(quinolin-2-yl)phosphanium;bromide |
InChI |
InChI=1S/C27H21NP.BrH/c1-4-13-23(14-5-1)29(24-15-6-2-7-16-24,25-17-8-3-9-18-25)27-21-20-22-12-10-11-19-26(22)28-27;/h1-21H;1H/q+1;/p-1 |
InChIキー |
FPQBZWBLGDZVEJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=NC5=CC=CC=C5C=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-Methoxybicyclo[2.2.2]oct-5-en-2-yl}methanol](/img/structure/B13456114.png)
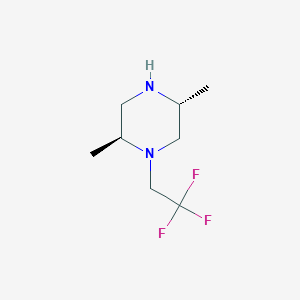

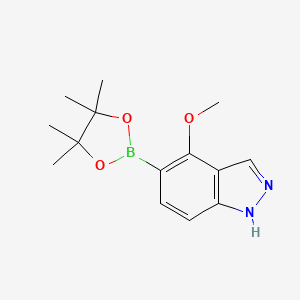
![1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride](/img/structure/B13456127.png)
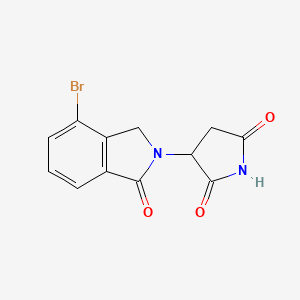

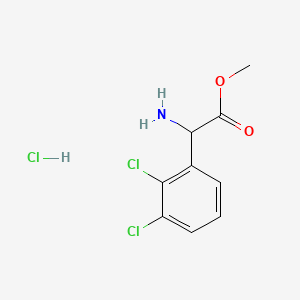

![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
![4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13456167.png)
